3-(4-methylbenzenesulfonyl)-N-(propan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(4-methylbenzenesulfonyl)-N-(propan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, and a sulfonyl group attached to a methylbenzene ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzenesulfonyl)-N-(propan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common method involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for the scalability of the reaction conditions and the availability of starting materials. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylbenzenesulfonyl)-N-(propan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-methylbenzenesulfonyl)-N-(propan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-methylbenzenesulfonyl)-N-(propan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. Molecular docking studies and in silico analyses have been used to elucidate the binding modes and interactions of the compound with its targets .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: A versatile terdentate ligand used in coordination chemistry.
1,2,4-triazolo[4,3-a]quinoxaline: Known for its DNA intercalation activities and potential anticancer properties.
Uniqueness
3-(4-methylbenzenesulfonyl)-N-(propan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific structural features, such as the combination of a triazole ring fused to a quinazoline moiety and the presence of a sulfonyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H19N5O2S |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-propan-2-yltriazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C19H19N5O2S/c1-12(2)20-17-15-6-4-5-7-16(15)24-18(21-17)19(22-23-24)27(25,26)14-10-8-13(3)9-11-14/h4-12H,1-3H3,(H,20,21) |
InChI Key |
DKOCWCHQZNGEMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C |
Origin of Product |
United States |
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